[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine
Description
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.3333 g/mol . This compound is characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl group attached to a phenyl ring, along with a prop-2-enylamine side chain.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-6-13-17(14,15)12-8-11(16-4)9(2)7-10(12)3/h5,7-8,13H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPABBSWSZZEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Addition: The prop-2-enylamine side chain can participate in addition reactions with electrophiles, leading to the formation of various addition products
Scientific Research Applications
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-enylamine side chain can interact with receptors and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds such as:
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]methylamine: This compound has a similar structure but with a methylamine side chain instead of a prop-2-enylamine side chain.
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]ethylamine: This compound has an ethylamine side chain, making it slightly different in terms of reactivity and biological activity.
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]butylamine: This compound has a butylamine side chain, which can lead to different chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
